molecular formula C34H32F3N3O6 B4302603 DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4302603
M. Wt: 635.6 g/mol
InChI Key: CHVVQGHEFPJINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple functional groups, makes it a subject of interest for synthetic chemists and researchers.

Preparation Methods

The synthesis of DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents

    Core Synthesis: The hexahydroquinoline core can be synthesized using a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.

    Substituent Introduction: . These reactions require the use of palladium catalysts and boronic acid derivatives of the respective phenyl groups.

    Final Steps:

Chemical Reactions Analysis

Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:

    Diethyl 2-amino-7-phenyl-5-oxo-4-pyridin-3-yl-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: This compound lacks the methoxy and trifluoromethyl groups, which may result in different biological activities and chemical properties.

    Diethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-(4-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: The position of the methoxy and trifluoromethyl groups is different, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32F3N3O6/c1-4-45-32(42)27-24(19-9-6-13-23(15-19)44-3)17-25-28(30(27)41)26(20-10-8-14-39-18-20)29(33(43)46-5-2)31(38)40(25)22-12-7-11-21(16-22)34(35,36)37/h6-16,18,24,26-27H,4-5,17,38H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVVQGHEFPJINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C(=O)OCC)C4=CN=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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